molecular formula C13H18O B2838025 2-Phenylcycloheptan-1-ol CAS No. 92035-59-1

2-Phenylcycloheptan-1-ol

Cat. No.: B2838025
CAS No.: 92035-59-1
M. Wt: 190.286
InChI Key: XFHCHXDYAKNGPJ-UHFFFAOYSA-N
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Description

2-Phenylcycloheptan-1-ol is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcycloheptan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the Friedel-Crafts alkylation of cycloheptanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-phenylcycloheptanone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 2-Phenylcycloheptanone, 2-Phenylcycloheptanoic acid.

    Reduction: 2-Phenylcycloheptane.

    Substitution: 2-Phenylcycloheptyl chloride, 2-Phenylcycloheptyl bromide.

Scientific Research Applications

2-Phenylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

    2-Phenylcyclohexanol: Similar structure but with a six-membered ring.

    2-Phenylcyclopentanol: Similar structure but with a five-membered ring.

    2-Phenylcyclooctanol: Similar structure but with an eight-membered ring.

Uniqueness: 2-Phenylcycloheptan-1-ol is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs. The ring size affects the compound’s conformational flexibility and reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-phenylcycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHCHXDYAKNGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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